molecular formula C20H18N2O B1227990 N-(1,2-Diphenylethyl)nicotinamide CAS No. 553-06-0

N-(1,2-Diphenylethyl)nicotinamide

Cat. No.: B1227990
CAS No.: 553-06-0
M. Wt: 302.4 g/mol
InChI Key: DWODOIKZDGJOPQ-UHFFFAOYSA-N
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Scientific Research Applications

Nicofetamide has several scientific research applications, including:

    Chemistry: Nicofetamide is used as a model compound in studies involving stilbenes and their derivatives.

    Biology: It is used to study the effects of antispasmodic drugs on smooth muscle tissues.

    Medicine: Nicofetamide is investigated for its potential therapeutic effects in treating various smooth muscle spasms and related conditions.

    Industry: It is used in the development of new antispasmodic drugs and formulations.

Preparation Methods

The synthesis of nicofetamide involves the reaction of 3-pyridinecarboxamide with 1,2-diphenylethylamine. The reaction typically occurs in the presence of a suitable solvent such as ethanol, and the product is obtained as needles with a melting point of 159°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nicofetamide undergoes various chemical reactions, including:

    Oxidation: Nicofetamide can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nicofetamide to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings of nicofetamide, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of nicofetamide involves its interaction with smooth muscle tissues, leading to relaxation and relief from spasms. The exact molecular targets and pathways are not fully understood, but it is believed to involve modulation of calcium ion channels and inhibition of acetylcholine-induced contractions .

Comparison with Similar Compounds

Nicofetamide is similar to other compounds in the stilbene class, such as:

Nicofetamide is unique in its specific antispasmodic properties and its use in treating smooth muscle spasms, which distinguishes it from other stilbene derivatives.

Properties

IUPAC Name

N-(1,2-diphenylethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c23-20(18-12-7-13-21-15-18)22-19(17-10-5-2-6-11-17)14-16-8-3-1-4-9-16/h1-13,15,19H,14H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWODOIKZDGJOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870607
Record name N-(1,2-Diphenylethyl)nicotinamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553-06-0
Record name Nicofetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-(1,2-Diphenylethyl)nicotinamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicofetamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13531
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Record name N-(1,2-Diphenylethyl)nicotinamide
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Record name N-(1,2-diphenylethyl)nicotinamide
Source European Chemicals Agency (ECHA)
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Record name NICOFETAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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